

Validating the Structure of 2-Propylcyclohexanone: A Comparative Guide

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Compound of Interest

Compound Name: 2-Propylcyclohexanone

Cat. No.: B1346617

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For researchers and professionals in drug development and chemical synthesis, rigorous structural validation of synthesized compounds is paramount. This guide provides a comparative overview of standard analytical techniques for confirming the successful synthesis of **2-propylcyclohexanone**, a substituted cyclic ketone. We will compare expected experimental data with potential byproducts and alternative structures, offering a clear pathway for structural elucidation.

Synthesis of 2-Propylcyclohexanone

The synthesis of **2-propylcyclohexanone** is commonly achieved through the α -alkylation of cyclohexanone. A prevalent and efficient method is the Stork enamine synthesis, which offers improved selectivity over direct enolate alkylation by minimizing side reactions such as O-alkylation and poly-alkylation.

The general three-step process involves:

- **Enamine Formation:** Cyclohexanone reacts with a secondary amine (e.g., pyrrolidine) to form a more nucleophilic enamine intermediate.[1][2][3]
- **Alkylation:** The enamine then reacts with an alkylating agent, such as propyl iodide or propyl bromide, to form a new carbon-carbon bond at the α -position.[4]
- **Hydrolysis:** The resulting iminium salt is hydrolyzed to yield the final product, **2-propylcyclohexanone**, and regenerate the secondary amine.[4]

An alternative, though more complex, route involves a Dieckmann cyclization followed by alkylation, hydrolysis, and decarboxylation.[5][6][7] Regardless of the synthetic route, careful analysis is required to confirm the structure of the final product and assess its purity.

Structural Validation: A Multi-Technique Approach

The definitive validation of **2-propylcyclohexanone**'s structure relies on a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of each atom.

^1H NMR Spectroscopy: The proton NMR spectrum of **2-propylcyclohexanone** will show distinct signals for the protons on the propyl group and the cyclohexanone ring. The integration of these signals corresponds to the number of protons in each environment.

^{13}C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. The most downfield signal is characteristic of the carbonyl carbon.

^1H NMR Data for 2-Propylcyclohexanone

Assignment	Approximate Chemical Shift (ppm)
-CH ₃ (propyl)	0.90
-CH ₂ - (propyl, middle)	1.30 - 1.40
-CH ₂ - (propyl, attached to ring)	1.63 - 1.76
Cyclohexanone ring protons	1.18 - 2.41
-CH- (at C2, adjacent to C=O)	2.38

Data sourced from ChemicalBook and SpectraBase.[8][9]

¹³C NMR Data for 2-Propylcyclohexanone

Assignment	Approximate Chemical Shift (ppm)
C=O (Carbonyl)	~211
-CH- (at C2)	~50
Cyclohexanone ring carbons	25 - 42
Propyl group carbons	14 - 36

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **2-propylcyclohexanone**, the most prominent and diagnostic peak is the strong absorption band corresponding to the carbonyl (C=O) group stretch.

Key IR Absorptions for 2-Propylcyclohexanone

Functional Group	Characteristic Frequency (cm ⁻¹)
C=O (Ketone Stretch)	1705 - 1725
C-H (sp ³ Stretch)	2850 - 3000

Data sourced from NIST Chemistry WebBook.

[10]

The absence of a broad absorption band around 3200-3600 cm⁻¹ confirms the removal of any alcohol starting materials or byproducts. The absence of a C=C stretch around 1650 cm⁻¹ helps to rule out the O-alkylated enol ether byproduct.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which serves as a molecular fingerprint. For **2-propylcyclohexanone** (C₉H₁₆O), the molecular weight is 140.22 g/mol. [10][11][12]

Mass Spectrometry Data for 2-Propylcyclohexanone

m/z (mass-to-charge ratio)	Interpretation
140	Molecular Ion [M] ⁺
98	Loss of propyl group (C ₃ H ₆)
55	Common fragment for cyclic ketones
41	Allylic fragment

Data sourced from PubChem and NIST.[\[10\]](#)[\[11\]](#)

The presence of the molecular ion peak at m/z 140 confirms the correct mass for the target compound. The fragmentation pattern, particularly the loss of a propyl group leading to a peak at m/z 98, is strong evidence for the 2-propyl substitution.

Experimental Protocols

1. NMR Sample Preparation:

- Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
- Transfer the solution to a 5 mm NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

2. IR Sample Preparation (Neat Liquid):

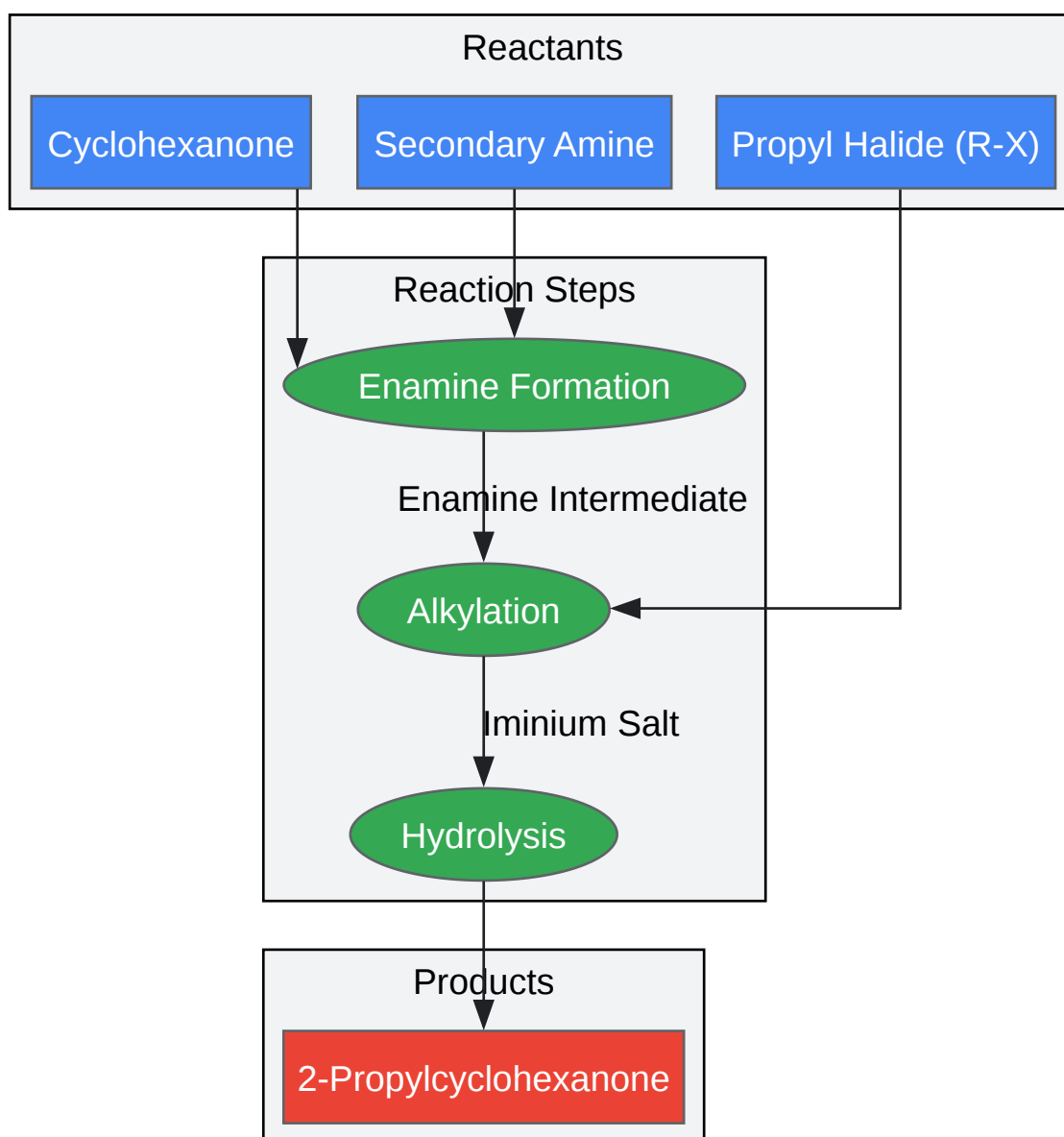
- Place a small drop of the purified liquid product between two salt plates (e.g., NaCl or KBr).
- Mount the plates in the spectrometer's sample holder.
- Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.

3. GC-MS Sample Preparation:

- Dilute a small amount of the product (e.g., 1 mg) in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.
- Inject 1 µL of the solution into the GC-MS instrument.
- The gas chromatograph will separate the components of the sample before they enter the mass spectrometer for analysis.

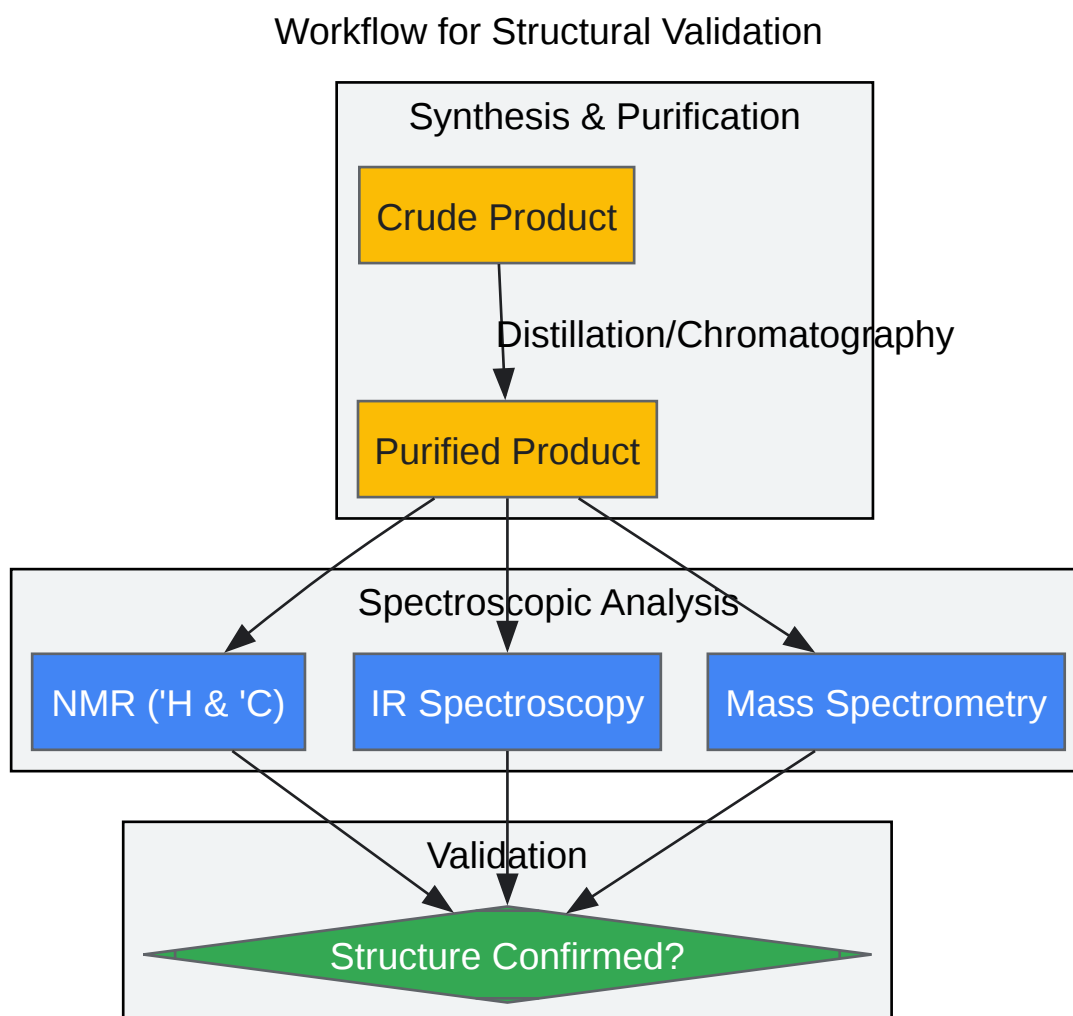
Visualizations

Synthesis of 2-Propylcyclohexanone via Stork Enamine Reaction



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Caption: Synthesis of **2-Propylcyclohexanone** via the Stork Enamine Reaction.



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Caption: Analytical workflow for the structural validation of synthesized products.

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